DIMETHYL 2-[1-{2-[1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]ACETYL}-6-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE
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Overview
Description
Dimethyl 2-(1-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of DIMETHYL 2-[1-{2-[1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]ACETYL}-6-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves several steps. The synthetic route typically starts with the preparation of the benzo[de]isoquinoline-1,3-dione core, followed by the introduction of the acetyl group and the methoxy substituent. The final steps involve the formation of the quinolinylidene and dithiole-dicarboxylate moieties under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.
Reduction: Reduction reactions can be used to modify specific parts of the molecule.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the positions adjacent to the functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dimethyl 2-(1-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. The benzo[de]isoquinoline-1,3-dione core can interact with enzymes and receptors, while the quinolinylidene and dithiole-dicarboxylate moieties can modulate these interactions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other benzo[de]isoquinoline derivatives and quinolinylidene compounds. Compared to these, DIMETHYL 2-[1-{2-[1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]ACETYL}-6-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is unique due to its combination of functional groups and the resulting properties. Similar compounds include:
- Benzo[de]isoquinoline-1,3-dione derivatives
- Quinolinylidene compounds
- Other dithiole-dicarboxylate compounds
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C33H26N2O8S3 |
---|---|
Molecular Weight |
674.8g/mol |
IUPAC Name |
dimethyl 2-[1-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetyl]-6-methoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C33H26N2O8S3/c1-33(2)27(44)24(32-45-25(30(39)42-4)26(46-32)31(40)43-5)20-14-17(41-3)12-13-21(20)35(33)22(36)15-34-28(37)18-10-6-8-16-9-7-11-19(23(16)18)29(34)38/h6-14H,15H2,1-5H3 |
InChI Key |
QJHHJARMWLFRBW-UHFFFAOYSA-N |
SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)CN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)C=CC(=C3)OC)C |
Canonical SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)CN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)C=CC(=C3)OC)C |
Origin of Product |
United States |
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